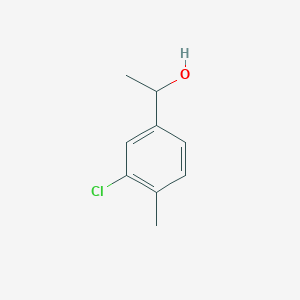

1-(3-Chloro-4-methylphenyl)ethanol

Description

1-(3-Chloro-4-methylphenyl)ethanol is a substituted aromatic alcohol with the molecular formula C₉H₁₁ClO (molecular weight: 170.64 g/mol). It features a hydroxyl (-OH) group attached to a benzene ring substituted with chlorine at the 3-position and a methyl group at the 4-position. This compound is of interest in synthetic organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and intermediates. Its properties are influenced by the electron-withdrawing chlorine and electron-donating methyl groups, which modulate reactivity and solubility .

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTNSCMGPCPNBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chloro-4-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-chloro-4-methylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(3-chloro-4-methylphenyl)ethanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form the corresponding alkane, 1-(3-chloro-4-methylphenyl)ethane, using strong reducing agents.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: 1-(3-Chloro-4-methylphenyl)ethanone

Reduction: 1-(3-Chloro-4-methylphenyl)ethane

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Synthesis

1-(3-Chloro-4-methylphenyl)ethanol serves as a crucial intermediate in the synthesis of several organic compounds. It is particularly significant in the production of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Reduction | 1-(3-Chloro-4-methylphenyl)ethanone | |

| Azo Coupling | Azo compound with 4-hydroxyacetophenone | |

| Formation of Pyrazoline | Pyrazoline derivatives |

Research indicates that this compound exhibits potential biological activities, including antimicrobial and antifungal properties. This has led to its investigation as a precursor for new drug development.

Case Study: Antimicrobial Activity

A study evaluated the antibacterial effects of derivatives synthesized from this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results showed significant inhibition, suggesting its utility in developing new antibiotics .

Veterinary Medicine

The compound has been explored for its efficacy in veterinary medicine, particularly for its anthelmintic properties. It has shown promise as a treatment for parasitic infections in livestock.

Case Study: Efficacy Against Cestodes

A study conducted on sheep infected with Moniezia expansa demonstrated that this compound had comparable efficacy to established treatments like Fenbendazole, indicating its potential as a veterinary medication .

Industrial Applications

In industrial settings, this compound is utilized as a solvent and in the production of specialty chemicals. Its properties make it suitable for various applications in chemical manufacturing.

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Solvent | Used in chemical reactions and extractions |

| Intermediate for Specialty Chemicals | Essential for synthesizing complex organic compounds |

Environmental Considerations

The environmental impact of using compounds like this compound is an area of ongoing research. Understanding its behavior in ecological systems is critical for assessing risks associated with its use.

Research Findings

Studies have highlighted the importance of monitoring the degradation products of such compounds to mitigate potential environmental hazards .

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the chlorine and methyl groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Structural Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Group |

|---|---|---|---|---|

| 1-(3-Chloro-4-methylphenyl)ethanol | C₉H₁₁ClO | 170.64 | Not reported | -OH |

| Ethanone, 1-(3-chloro-4-methylphenyl)-, oxime | C₉H₁₀ClNO | 183.64 | Not reported | -NOH |

| Chlorotoluron | C₁₀H₁₃ClN₂O | 212.68 | 147 | Urea (-NHCON(CH₃)₂) |

| 1-(3-Chloro-4-methoxyphenyl)ethanol | C₉H₁₁ClO₂ | 198.64 | Not reported | -OCH₃ |

Biological Activity

1-(3-Chloro-4-methylphenyl)ethanol is an organic compound with the molecular formula C9H11ClO, characterized by a phenyl ring substituted with a chlorine atom at the 3-position and a methyl group at the 4-position. This compound is a derivative of phenylethanol and has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The presence of the chlorine and methyl substituents can influence its binding affinity and specificity towards molecular targets. The compound may exhibit both antimicrobial and antifungal properties, making it a candidate for further research in pharmacology and toxicology.

Antimicrobial Properties

Research has indicated that this compound demonstrates significant antimicrobial activity against various strains of bacteria and fungi. A study showed that it could inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) varying based on the microbial strain tested. For instance, it exhibited strong activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antibacterial Activity : In a comparative study, this compound was found to have an MIC of approximately 31.25 µg/mL against Bacillus subtilis, indicating its effectiveness in inhibiting bacterial growth. The compound's activity was comparable to that of conventional antibiotics like ampicillin .

- Antifungal Activity : The compound also displayed antifungal properties, with research showing effective inhibition against Candida albicans at concentrations ranging from 500 to 1000 µg/mL. This suggests its potential utility in treating fungal infections .

- Toxicological Studies : Toxicity assessments conducted using Danio rerio embryos indicated moderate toxicity levels, highlighting the need for careful evaluation when considering this compound for therapeutic applications. The Fish Embryo Acute Toxicity (FET) test revealed significant effects on heart rate at higher concentrations .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Chlorine at 3-position, Methyl at 4-position | Antimicrobial, Antifungal |

| 1-(4-Chlorophenyl)ethanol | Chlorine at 4-position | Moderate antimicrobial activity |

| 1-(3-Methylphenyl)ethanol | Methyl at 3-position | Limited antibacterial properties |

| 1-Phenylethanol | No substitutions | Baseline for comparison; minimal biological activity |

This table illustrates how the unique combination of chlorine and methyl substitutions in this compound imparts distinct chemical and biological properties compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.